molecular formula C20H30O4 B3055313 Bis(cyclohex-3-enylmethyl) adipate CAS No. 63905-29-3

Bis(cyclohex-3-enylmethyl) adipate

Cat. No.: B3055313
CAS No.: 63905-29-3
M. Wt: 334.4 g/mol
InChI Key: PJRVYFKLOAROIV-UHFFFAOYSA-N
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Description

Bis(cyclohex-3-enylmethyl) adipate is an organic compound with the molecular formula C20H30O4. It is a diester derived from adipic acid and cyclohex-3-enylmethanol. This compound is known for its unique chemical structure, which includes two cyclohexenylmethyl groups attached to the adipate backbone. It is used in various industrial and research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(cyclohex-3-enylmethyl) adipate typically involves the esterification of adipic acid with cyclohex-3-enylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohex-3-enylmethyl) adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Adipic acid and cyclohex-3-enylmethanol derivatives.

    Reduction: Cyclohex-3-enylmethanol and hexanediol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Bis(cyclohex-3-enylmethyl) adipate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its plasticizing properties.

Mechanism of Action

The mechanism of action of Bis(cyclohex-3-enylmethyl) adipate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release adipic acid and cyclohex-3-enylmethanol, which can further interact with biological pathways. The compound’s plasticizing effect is due to its ability to reduce intermolecular forces in polymers, enhancing their flexibility and durability.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) adipate: Another diester of adipic acid, commonly used as a plasticizer.

    Diisononyl adipate: A similar compound with different alkyl groups, used in similar applications.

Uniqueness

Bis(cyclohex-3-enylmethyl) adipate is unique due to its cyclohexenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance its compatibility with certain polymers and its performance as a plasticizer compared to other adipate esters.

Properties

IUPAC Name

bis(cyclohex-3-en-1-ylmethyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-3,5,17-18H,4,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVYFKLOAROIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)COC(=O)CCCCC(=O)OCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052322
Record name Bis(cyclohex-3-en-1-ylmethyl) hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-29-3
Record name 1,6-Bis(3-cyclohexen-1-ylmethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63905-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(cyclohex-3-en-1-ylmethyl) hexanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(3-cyclohexen-1-ylmethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(cyclohex-3-en-1-ylmethyl) hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(cyclohex-3-enylmethyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.669
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Record name BIS(CYCLOHEX-3-EN-1-YLMETHYL) HEXANEDIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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